(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-hydroxy-8-methoxyquinolin-3-yl)methanone
Description
The compound “(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-hydroxy-8-methoxyquinolin-3-yl)methanone” is a hybrid molecule featuring a dihydroisoquinoline core substituted with methoxy groups at positions 6 and 7, linked via a methanone bridge to a quinoline moiety bearing hydroxy (position 4) and methoxy (position 8) substituents. This structure combines two pharmacologically significant heterocycles: the isoquinoline scaffold, associated with central nervous system (CNS) activity, and the quinoline ring, known for antimicrobial and anticancer properties .
Properties
Molecular Formula |
C22H22N2O5 |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)-8-methoxy-1H-quinolin-4-one |
InChI |
InChI=1S/C22H22N2O5/c1-27-17-6-4-5-15-20(17)23-11-16(21(15)25)22(26)24-8-7-13-9-18(28-2)19(29-3)10-14(13)12-24/h4-6,9-11H,7-8,12H2,1-3H3,(H,23,25) |
InChI Key |
ADRLRHWWICJOOZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1NC=C(C2=O)C(=O)N3CCC4=CC(=C(C=C4C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available or easily synthesized precursors such as 6,7-dimethoxy-3,4-dihydroisoquinoline and 4-hydroxy-8-methoxyquinoline.
Coupling Reaction: The key step involves coupling these two fragments. This can be achieved through a variety of methods, including
Purification: The product is typically purified using column chromatography or recrystallization.
Industrial Production Methods
Industrial production would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include:
Flow Chemistry: Continuous flow reactors to improve reaction efficiency and scalability.
Green Chemistry Approaches: Using environmentally benign solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction of the carbonyl group can yield alcohol derivatives.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions typically involve strong acids or bases, depending on the specific substitution reaction.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the specific reagents used.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Studied for potential inhibitory effects on various enzymes.
Receptor Binding:
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals, particularly in the areas of anti-cancer and anti-inflammatory drugs.
Diagnostics: Possible use in diagnostic assays due to its unique structural features.
Industry
Material Science:
Agriculture: Possible use as a bioactive compound in agricultural chemistry.
Mechanism of Action
The compound’s mechanism of action would depend on its specific biological target. Generally, it could involve:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: Modulation of signaling pathways, such as those involved in cell proliferation or inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of dihydroisoquinoline derivatives, which have been explored for diverse biological activities. Below is a detailed comparison with structurally or functionally related analogs:
Table 1: Structural and Functional Comparison with Analogous Compounds
Key Observations
Structural Differentiation: The target compound uniquely combines a dihydroisoquinoline with a hydroxy/methoxy-substituted quinoline, distinguishing it from analogs like 6d–6h, which feature simpler aryl or ester groups. Compared to 6h, which has a phenyl-substituted methanone, the target’s quinoline group introduces hydrogen-bonding capacity (via the 4-hydroxy group), possibly enhancing interactions with polar receptor sites.
Functional Implications: Sigma Receptor Hypotheses: and highlight sigma receptors (particularly sigma-2) as targets in cancer and CNS disorders. While the target compound’s quinoline group resembles SKF-10,047 (a sigma agonist), its dihydroisoquinoline core may modulate selectivity between sigma subtypes or other receptors (e.g., opioid mu/kappa receptors) . Methoxy Group Impact: The 6,7-dimethoxy substitution on the isoquinoline core is shared with 6d–6h, suggesting metabolic stability or reduced polarity compared to non-substituted analogs. This pattern is common in CNS-active alkaloids (e.g., papaverine derivatives) .
Research Gaps: No direct pharmacological data (e.g., receptor binding, cytotoxicity) for the target compound is available in the provided evidence. In contrast, compounds like 6e (methylsulfonyl group) or 6h (phenyl groups) have been synthesized but lack characterized bioactivity . Comparative studies with sigma receptor ligands (e.g., SKF-10,047) or quinoline-based anticancer agents (e.g., EGCG analogs in ) are needed to validate hypothetical mechanisms .
Biological Activity
The compound (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-hydroxy-8-methoxyquinolin-3-yl)methanone is a synthetic derivative belonging to the isoquinoline and quinoline classes. Its unique molecular structure, characterized by the presence of methoxy groups and a methanone linkage, suggests potential for various biological activities. This article reviews the biological activity of this compound based on recent research findings.
Molecular Structure and Properties
The molecular formula of the compound is with a molecular weight of 390.4 g/mol. The structure includes two significant moieties: a dihydroisoquinoline and a hydroxy-substituted quinoline, which are known for their diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 390.4 g/mol |
| CAS Number | 1401582-76-0 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to this structure. For instance, a series of derivatives based on 6,7-dimethoxy-tetrahydroisoquinoline have been synthesized and evaluated for their ability to overcome multidrug resistance (MDR) in cancer cells. In vitro studies indicated that certain derivatives exhibited significant cytotoxicity against K562/A02 cell lines with IC50 values ranging from 0.65 to 0.96 μM, demonstrating their potential as effective anticancer agents .
The mechanism by which these compounds exert their effects often involves inhibition of P-glycoprotein (P-gp), a key player in drug resistance. The ability to inhibit P-gp enhances the accumulation of chemotherapeutics within cancer cells, thereby increasing their efficacy . The compounds also showed promising results in reversing MDR in various cancer cell lines.
Neuroprotective Effects
Compounds similar to (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-hydroxy-8-methoxyquinolin-3-yl)methanone have been studied for neuroprotective effects. The presence of methoxy groups is believed to enhance lipophilicity, allowing better penetration through the blood-brain barrier and potentially providing neuroprotection against oxidative stress and neurodegenerative diseases .
Case Studies
- Study on Cytotoxicity :
-
Neuroprotective Study :
- Objective : To assess the neuroprotective potential against oxidative stress.
- Method : In vitro models using neuronal cell lines exposed to oxidative agents.
- Findings : Certain derivatives demonstrated significant protective effects, reducing cell death and improving cell viability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
